molecular formula C14H23Cl2NO B12431955 Clobutinol Hydrochloride-d6

Clobutinol Hydrochloride-d6

Cat. No.: B12431955
M. Wt: 298.3 g/mol
InChI Key: ZMROYCGIWPNZNJ-SKCUOGQWSA-N
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Description

Clobutinol-d6 (hydrochloride) is a deuterated form of Clobutinol hydrochloride, a compound known for its antitussive (cough suppressant) properties. Clobutinol itself was widely used in the past but was withdrawn from the market due to its potential to cause cardiac arrhythmia by prolonging the QT interval . The deuterated form, Clobutinol-d6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clobutinol-d6 (hydrochloride) typically involves the deuteration of Clobutinol. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure to ensure the efficient incorporation of deuterium.

Industrial Production Methods

Industrial production of Clobutinol-d6 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Clobutinol-d6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogenation and other substitution reactions can modify the aromatic ring or the side chains.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives of Clobutinol-d6. These products are often studied to understand the metabolic pathways and potential therapeutic applications of the compound.

Scientific Research Applications

Clobutinol-d6 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Clobutinol under various conditions.

    Biology: Employed in metabolic studies to trace the pathways and identify metabolites of Clobutinol.

    Medicine: Investigated for its potential therapeutic effects and safety profile compared to the non-deuterated form.

    Industry: Utilized in the development of new pharmaceutical formulations and quality control processes.

Mechanism of Action

The mechanism of action of Clobutinol-d6 (hydrochloride) is similar to that of Clobutinol. It acts on the central nervous system to suppress the cough reflex. The exact molecular targets and pathways are not fully understood, but it is believed to involve modulation of neurotransmitter release and receptor activity in the brain .

Comparison with Similar Compounds

Similar Compounds

    Clobutinol: The non-deuterated form, known for its antitussive properties but withdrawn due to safety concerns.

    Dextromethorphan: Another cough suppressant with a different mechanism of action.

    Codeine: An opioid used for its cough suppressant and analgesic effects.

Uniqueness

Clobutinol-d6 (hydrochloride) is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, providing insights that are not possible with the non-deuterated form.

Properties

Molecular Formula

C14H23Cl2NO

Molecular Weight

298.3 g/mol

IUPAC Name

4-[bis(trideuteriomethyl)amino]-1-(4-chlorophenyl)-2,3-dimethylbutan-2-ol;hydrochloride

InChI

InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H/i3D3,4D3;

InChI Key

ZMROYCGIWPNZNJ-SKCUOGQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C)C(C)(CC1=CC=C(C=C1)Cl)O)C([2H])([2H])[2H].Cl

Canonical SMILES

CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl

Origin of Product

United States

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